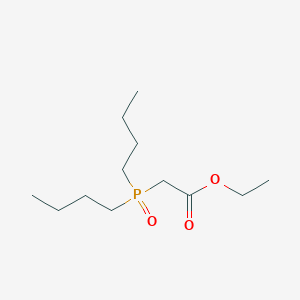
Ethyl (dibutylphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (dibutylphosphoryl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound, specifically, is characterized by its unique structure, which includes an ethyl group, a dibutylphosphoryl group, and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (dibutylphosphoryl)acetate typically involves the esterification of dibutylphosphoric acid with ethyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of dibutylphosphoric acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrolysis: Dibutylphosphoric acid and ethanol.
Reduction: Primary alcohols.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (dibutylphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other esters and amides.
Biology: Employed in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent in the production of lacquers, paints, and coatings due to its favorable solubility properties.
Mecanismo De Acción
The mechanism of action of ethyl (dibutylphosphoryl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound is metabolized by esterases, leading to the release of dibutylphosphoric acid and ethanol. These metabolites can then participate in further biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl acetate: A simpler ester with similar solvent properties but lacking the phosphoryl group.
Dibutylphosphate: Contains the dibutylphosphoryl group but lacks the ester linkage.
Methyl (dibutylphosphoryl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the ethyl and dibutylphosphoryl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and applications that are not possible with simpler esters or phosphates.
Propiedades
Número CAS |
6225-95-2 |
|---|---|
Fórmula molecular |
C12H25O3P |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
ethyl 2-dibutylphosphorylacetate |
InChI |
InChI=1S/C12H25O3P/c1-4-7-9-16(14,10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |
Clave InChI |
RWZFPYOCJDSOGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
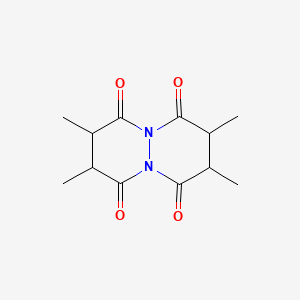
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
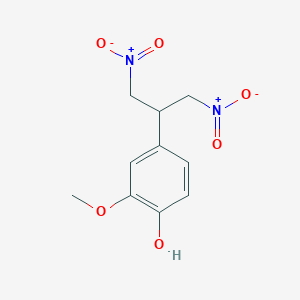



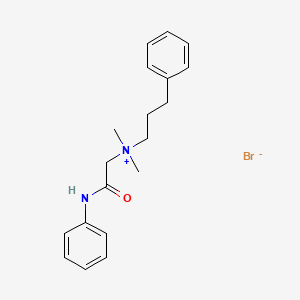
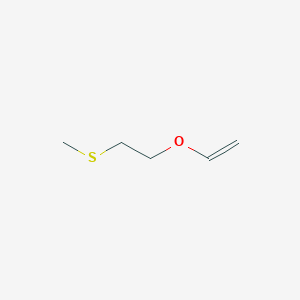
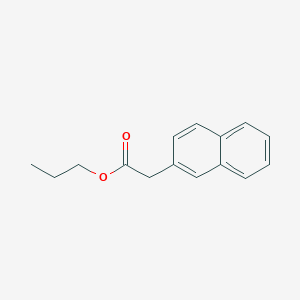
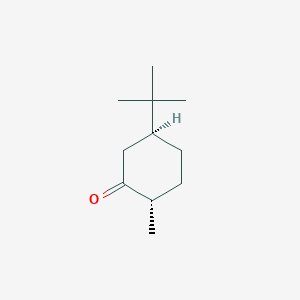
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
